1-Benzyl-1,6-dihydro-3-pyridinol
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Overview
Description
1-Benzyl-1,6-dihydro-3-pyridinol is a heterocyclic compound that features a pyridine ring with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,6-dihydro-3-pyridinol can be synthesized through several methods. One common approach involves the reduction of 1-benzyl-3-pyridone using a suitable reducing agent such as sodium borohydride. The reaction typically takes place in an alcoholic solvent under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,6-dihydro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-benzyl-3-pyridone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of 1-benzyl-3-pyridone to this compound using sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: 1-Benzyl-3-pyridone.
Reduction: this compound.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
1-Benzyl-1,6-dihydro-3-pyridinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-dihydro-3-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-3-pyridone: An oxidized form of 1-Benzyl-1,6-dihydro-3-pyridinol.
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: A derivative with a bromine atom and a carboxylic acid group.
1-Benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: A related compound with a pyridazine ring.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-benzyl-2H-pyridin-5-ol |
InChI |
InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7,10,14H,8-9H2 |
InChI Key |
IAHKLXMBKSNBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CN1CC2=CC=CC=C2)O |
Origin of Product |
United States |
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